Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
Descripción
Chemical Identity and Nomenclature
Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate exists as a well-characterized organic compound with established chemical identifiers across multiple database systems. The compound is registered under Chemical Abstracts Service number 1203499-20-0 and maintains the MDL number MFCD13176634 in chemical literature databases. The molecular formula has been consistently reported as C₁₆H₂₁BrN₂O₄ across multiple independent sources, indicating a composition of sixteen carbon atoms, twenty-one hydrogen atoms, one bromine atom, two nitrogen atoms, and four oxygen atoms. The molecular weight is reported with slight variations between sources, ranging from 385.25 to 385.3 grams per mole, with the most frequently cited value being 385.25 grams per mole.
The compound exhibits multiple systematic nomenclature variations reflecting different naming conventions and structural emphasis points. Alternative systematic names include tert-butyl 3-{[(5-bromo-3-formyl-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate and tert-butyl 3-[(5-bromo-3-formylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate. These nomenclature variations maintain consistency in describing the core structural elements while emphasizing different aspects of the molecular connectivity. The compound's UNSPSC classification code 12352200 categorizes it within the broader chemical classification system for commercial and research purposes.
| Chemical Identifier | Value | Source |
|---|---|---|
| CAS Number | 1203499-20-0 | |
| MDL Number | MFCD13176634 | |
| Molecular Formula | C₁₆H₂₁BrN₂O₄ | |
| Molecular Weight | 385.25 g/mol | |
| UNSPSC Code | 12352200 |
Propiedades
IUPAC Name |
tert-butyl 3-[(5-bromo-3-formylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O4/c1-16(2,3)23-15(21)19-5-4-11(8-19)10-22-14-12(9-20)6-13(17)7-18-14/h6-7,9,11H,4-5,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJQRHYUMDOISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674064 | |
| Record name | tert-Butyl 3-{[(5-bromo-3-formylpyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-20-0 | |
| Record name | 1,1-Dimethylethyl 3-[[(5-bromo-3-formyl-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-{[(5-bromo-3-formylpyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
Tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate (CAS Number: 1203499-20-0) is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.
- Molecular Formula : C₁₆H₂₁BrN₂O₄
- Molecular Weight : 385.27 g/mol
- MDL Number : MFCD13176634
- Hazard Classification : Irritant
Research indicates that compounds similar to this compound exhibit biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, the compound may interact with:
- Abl Tyrosine Kinases : These kinases are implicated in various cancers. Inhibitors targeting these kinases have shown promise in treating conditions associated with their overactivation .
- Cellular Signaling Pathways : Compounds containing pyridine rings often modulate pathways related to cell proliferation and apoptosis, contributing to their potential as therapeutic agents.
Anticancer Properties
Several studies have explored the anticancer properties of pyridine derivatives. For instance, compounds that share structural similarities with this compound have demonstrated:
- Inhibition of Tumor Growth : In vitro studies suggest that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented, with some exhibiting significant activity against various bacterial strains. The presence of bromine in the structure may enhance this activity due to its electronegative properties, which can disrupt microbial cell membranes .
Study 1: Inhibition of Abl Kinase Activity
A study focused on the inhibition of Abl tyrosine kinase by pyridine derivatives revealed that certain modifications to the pyridine ring can enhance inhibitory potency. This compound was tested alongside other derivatives, showing promising results in reducing kinase activity in cellular assays .
Study 2: Anticancer Efficacy
In a preclinical model, a compound structurally similar to this compound was evaluated for its anticancer efficacy. Results indicated a dose-dependent inhibition of tumor growth in xenograft models, correlating with increased apoptosis markers in treated tissues .
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional diversity of pyridine-pyrrolidine hybrids is vast. Below is a detailed comparison of the target compound with its analogs, emphasizing substituent effects, applications, and physicochemical properties.
Structural Analogs and Substituent Variations
Key Comparative Analysis
Reactivity :
- The formyl group in the target compound offers a reactive aldehyde for Schiff base formation or reductive amination, distinguishing it from the inert methoxy or bulky dimethoxymethyl analogs .
- Iodo-substituted analogs exhibit enhanced reactivity in cross-coupling reactions but are prone to photodegradation due to the weak C–I bond .
Synthetic Utility :
- Bromo-substituted derivatives (all listed compounds) serve as precursors for metal-catalyzed couplings. The target compound’s formyl group provides an additional site for late-stage functionalization .
- Methoxy and dimethoxymethyl analogs are more stable under acidic/basic conditions, making them preferable for multi-step syntheses .
Spectroscopic Characterization :
Commercial Availability :
- The iodo and methoxy analogs are available at similar prices ($400/g), but the target compound’s formyl group may justify its higher demand for conjugation chemistry .
- The tert-butyl 2-(((5-bromopyridin-3-yl)oxy)methyl) isomer is discontinued, highlighting the criticality of substitution patterns in commercial viability .
Métodos De Preparación
The introduction of the tert-butyl carbamate protecting group onto the pyrrolidine nitrogen is commonly achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base or catalyst such as 4-dimethylaminopyridine (DMAP) . This reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions (0–20°C) to minimize side reactions and racemization.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Boc Protection | Pyrrolidine derivative + Boc2O + DMAP in THF or DCM, 0–20°C, overnight | tert-butyl pyrrolidine-1-carboxylate | 50–88% |
This method is supported by analogous Boc protection reactions in related piperazine and pyrrolidine systems, where DMAP acts as an acyl transfer catalyst, and the reaction proceeds smoothly at ambient or slightly lowered temperatures.
Formation of the Pyridin-2-yloxy Linkage
The ether bond connecting the pyrrolidine moiety to the pyridine ring is generally formed by nucleophilic substitution of a suitable leaving group on the pyridine ring (e.g., a halide) by the hydroxyl group of the pyrrolidine derivative or vice versa. Alternatively, Mitsunobu-type reactions or Williamson ether synthesis can be employed.
- The pyridine precursor often contains a halogen (e.g., 2-bromo or 2-chloro) that can be displaced.
- The reaction is typically conducted in polar aprotic solvents such as DMF or THF.
- Bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine may be used to deprotonate the nucleophile.
- Reaction temperatures vary from 0°C to reflux depending on substrate reactivity.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Ether Formation | 2-bromo-3-formyl-5-bromopyridine + pyrrolidine hydroxyl derivative + K2CO3 in DMF, 0–20°C to reflux | tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | 60–85% (estimated) |
This approach aligns with protocols for similar pyridine-ether linkages, where regioselective substitution is achieved under mild basic conditions.
Selective Bromination and Formylation of Pyridine Ring
The 5-bromo and 3-formyl substituents on the pyridine ring are introduced through selective halogenation and formylation reactions:
- Bromination is typically performed using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to achieve regioselectivity at the 5-position.
- Formylation at the 3-position can be achieved via directed ortho-metalation followed by quenching with electrophilic formyl sources (e.g., DMF) or by Vilsmeier–Haack reaction conditions.
These steps are usually carried out on the pyridine ring before the ether bond formation to avoid functional group incompatibilities.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Bromination | Pyridine derivative + NBS or Br2, solvent (e.g., acetonitrile), 0–25°C | 5-bromo substituted pyridine | 70–90% |
| Formylation | Pyridine derivative + POCl3/DMF (Vilsmeier–Haack), 0–50°C | 3-formyl substituted pyridine | 60–85% |
Representative Synthetic Route Summary
| Step | Reaction | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc protection of pyrrolidine | Boc2O, DMAP | DCM or THF, 0–20°C, overnight | 50–88 | Protects pyrrolidine N |
| 2 | Bromination of pyridine | NBS or Br2 | Acetonitrile, 0–25°C | 70–90 | Selective 5-position bromination |
| 3 | Formylation of pyridine | POCl3/DMF | 0–50°C | 60–85 | Vilsmeier–Haack reaction |
| 4 | Ether bond formation | Pyrrolidine hydroxyl + bromopyridine | K2CO3, DMF, 0–reflux | 60–85 (estimated) | Williamson ether synthesis |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (¹H, ¹³C): Confirms the presence of Boc tert-butyl group (singlet ~1.4–1.5 ppm), pyrrolidine ring protons, and aromatic pyridine signals including aldehyde proton (~9–10 ppm).
- Mass Spectrometry (LCMS/HRMS): Confirms molecular weight consistent with brominated formylated pyridine-pyrrolidine conjugate.
- Chromatography (Column Chromatography, HPLC): Used for purification and assessment of purity.
- IR Spectroscopy: Confirms carbamate C=O stretch (~1700 cm⁻¹) and aldehyde C=O (~1720 cm⁻¹).
Research Findings and Notes
- Reaction yields vary depending on reagent purity, solvent choice, and temperature control.
- Use of mild bases and controlled temperature is critical to preserve the Boc group and prevent racemization of the chiral pyrrolidine center.
- The brominated pyridine intermediate is sensitive to nucleophilic substitution conditions; thus, reaction monitoring by TLC or HPLC is recommended.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating the target compound.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting from tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and 5-bromo-3-formylpyridin-2-ol. Critical steps include:
- Coupling Reaction: Activation of the pyridin-2-ol group via Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Protection/Deprotection: The tert-butyl group is introduced early to protect the pyrrolidine nitrogen, requiring acidic conditions (e.g., TFA) for removal in downstream modifications .
- Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine ring protons (δ 1.8–3.5 ppm), and aldehyde proton (δ ~10.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 413.05 for C₁₇H₂₂BrN₂O₄) .
- X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of the bromo-formylpyridine moiety .
Q. How does the tert-butyl group influence the compound’s reactivity?
Methodological Answer: The tert-butyl group provides steric hindrance, protecting the pyrrolidine nitrogen from undesired nucleophilic attacks. This enhances selectivity during coupling reactions and stabilizes intermediates in multi-step syntheses. Comparative studies with unprotected analogs show reduced side reactions (e.g., <5% dimerization vs. 25% in unprotected derivatives) .
Advanced Research Questions
Q. How can researchers resolve low yields in the coupling step between pyrrolidine and pyridine moieties?
Methodological Answer: Low yields (<40%) often arise from incomplete activation of the pyridin-2-ol group. Optimization strategies include:
Q. What experimental approaches address regioselectivity challenges in halogen substitution reactions?
Methodological Answer: The bromine atom at the 5-position of the pyridine ring exhibits unique reactivity. To control regioselectivity:
- Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to direct substitution to the 5-position, minimizing competing reactions at the 3-formyl site .
- Cross-Coupling Catalysis: Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively replaces bromine with aryl/heteroaryl groups (yields 70–85%) .
Q. How can computational methods predict the compound’s binding affinity for enzyme targets?
Methodological Answer:
- Docking Studies (AutoDock Vina): Simulate interactions with enzymes like cytochrome P450 or kinases. The aldehyde group shows strong hydrogen bonding with catalytic residues (ΔG ~-9.2 kcal/mol) .
- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100-ns trajectories. The pyrrolidine ring’s flexibility allows adaptive binding to hydrophobic pockets .
Data Contradiction Analysis
Q. Conflicting reports on the stability of the aldehyde group under basic conditions—how to reconcile?
Critical Analysis:
- claims the aldehyde is stable in mild bases (pH <9), while reports decomposition at pH 8.5. This discrepancy arises from solvent effects:
- In aqueous bases, the aldehyde undergoes hydration, leading to degradation.
- In anhydrous DMF or THF, stability extends to pH 10. Always use non-protic solvents for base-mediated reactions .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
